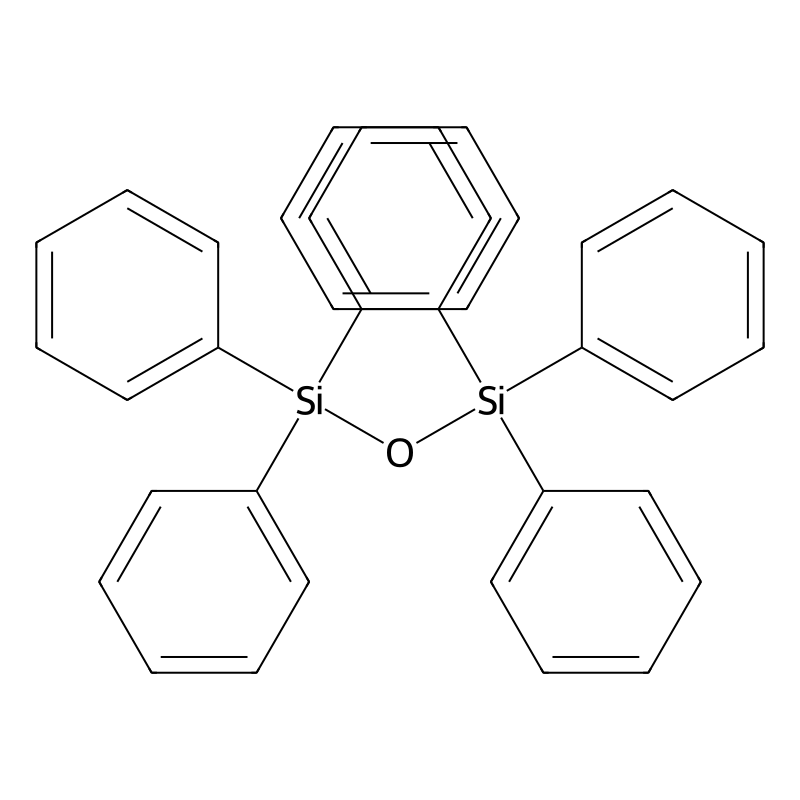Hexaphenyldisiloxane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Precursor for Silicon Carbide (SiC) Ceramics: HPDS can be thermally decomposed to form SiC, a valuable material with high thermal conductivity and mechanical strength. Researchers are investigating its use as a precursor for producing SiC films and powders for applications in high-temperature electronics and wear-resistant coatings [].
Hexaphenyldisiloxane is an organosilicon compound with the chemical formula . It consists of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to three phenyl groups. This unique structure imparts distinct properties to hexaphenyldisiloxane, including its high thermal stability and low volatility, making it suitable for various applications in materials science and catalysis. The compound is typically a colorless solid at room temperature, with a melting point of approximately 226 °C .
Hexaphenyldisiloxane itself does not have a known biological mechanism of action. It is primarily used as a model compound for studying the behavior of siloxane bonds.
Safety Concerns:
Hexaphenyldisiloxane is not classified as a hazardous material according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) []. However, as with any laboratory chemical, it is recommended to handle it with care and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
In addition to its catalytic role, hexaphenyldisiloxane can undergo hydrolysis and condensation reactions, leading to the formation of silanol groups. These reactions are significant in the synthesis of siloxane polymers and other organosilicon compounds .
Hexaphenyldisiloxane can be synthesized through several methods:
- Hydrosilylation: This method involves reacting triphenylsilane with a silanol precursor in the presence of a catalyst, typically using aqueous alkali.
- Dehydrative Coupling: The reaction between silanols leads to the formation of disiloxanes through the elimination of water.
- Condensation Reactions: Similar to other siloxanes, hexaphenyldisiloxane can be produced by condensing silanol groups under controlled conditions .
These methods allow for variations in the substituents on silicon, which can modify the properties of the resulting compound.
Hexaphenyldisiloxane has several key applications:
- Catalysis: It is used as a catalyst in inorganic synthesis, particularly in reactions that require precise control over reaction pathways.
- Material Science: Due to its thermal stability and mechanical properties, it is utilized in the formulation of high-performance materials such as elastomers and coatings.
- Silicone Polymers: It serves as an intermediate in the synthesis of more complex silicone-based materials used in various industrial applications .
Interaction studies involving hexaphenyldisiloxane focus primarily on its catalytic behavior and its interactions with metal halides during metathesis reactions. Research indicates that the polar Si–O functional group plays a crucial role in coordinating with metal species, thus influencing reaction mechanisms and product yields. Further exploration into these interactions could provide insights into optimizing catalytic processes involving this compound .
Hexaphenyldisiloxane is part of a broader class of siloxanes that exhibit varying properties based on their substituents. Here are some similar compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Hexamethyldisiloxane | Commonly used in cosmetics; lower thermal stability than hexaphenyldisiloxane. | |
| Trimethylsiloxy-terminated | Used in silicone polymers; exhibits different mechanical properties. | |
| Octamethylcyclotetrasiloxane | Cyclic siloxane; used in high-performance materials; different structural configuration. |
Uniqueness: Hexaphenyldisiloxane stands out due to its aromatic character provided by phenyl groups, which enhances its thermal stability and mechanical properties compared to aliphatic siloxanes like hexamethyldisiloxane. This unique structure allows for specific catalytic applications that are not achievable with other siloxanes .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








